molecular formula C19H31NO4 B1680545 Restricticin CAS No. 135357-96-9

Restricticin

Cat. No.: B1680545
CAS No.: 135357-96-9
M. Wt: 337.5 g/mol
InChI Key: FIFAQBUMNRZWOQ-YIXVSHAOSA-N
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Description

Restricticin is a complex organic compound with a unique structure that includes multiple stereocenters and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Restricticin typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the oxane ring, the introduction of the methoxy and methyl groups, and the attachment of the aminoacetate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Restricticin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove double bonds or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Restricticin has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a lead compound for the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Restricticin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Restricticin can be compared to other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications, which can lead to differences in their chemical and biological properties.

    Other oxane derivatives: Compounds with the oxane ring structure but different substituents can provide insights into the role of specific functional groups in determining the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

135357-96-9

Molecular Formula

C19H31NO4

Molecular Weight

337.5 g/mol

IUPAC Name

[(2S,3S,4R,5R)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate

InChI

InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3/b8-7+,10-9+,14-11+/t15-,17-,18+,19+/m1/s1

InChI Key

FIFAQBUMNRZWOQ-YIXVSHAOSA-N

Isomeric SMILES

CCC/C=C/C=C/C=C(\C)/[C@H]1[C@H]([C@@H]([C@@H](CO1)C)OC)OC(=O)CN

SMILES

CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN

Canonical SMILES

CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Restricticin;  Ro 09-1470;  Ro-09-1470;  Ro09-1470; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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